Dibromo(1,5-cyclooctadiene)platinum(II)
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Overview
Description
Dibromo(1,5-cyclooctadiene)platinum(II) is an organometallic compound with the chemical formula C8H12Br2Pt. It is a platinum complex where the platinum atom is coordinated to two bromine atoms and a 1,5-cyclooctadiene ligand. This compound is known for its applications in catalysis and the synthesis of other platinum complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibromo(1,5-cyclooctadiene)platinum(II) can be synthesized through the reaction of platinum(II) bromide with 1,5-cyclooctadiene in an inert atmosphere. The reaction typically takes place in a solvent such as dichloromethane or chloroform at room temperature. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for Dibromo(1,5-cyclooctadiene)platinum(II) are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and controlled environments ensures the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Dibromo(1,5-cyclooctadiene)platinum(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other ligands such as phosphines or amines.
Oxidative Addition: The compound can participate in oxidative addition reactions, where the platinum center is oxidized, and new ligands are added to the metal center
Common Reagents and Conditions
Substitution Reactions: Common reagents include triphenylphosphine and pyridine. These reactions are typically carried out in solvents like toluene or dichloromethane at room temperature.
Oxidative Addition: Reagents such as alkyl halides or aryl halides are used, often in the presence of a base like potassium carbonate
Major Products
Substitution Reactions: Products include platinum complexes with new ligands, such as Pt(PPh3)2Br2.
Oxidative Addition: Products include platinum(IV) complexes with additional ligands
Scientific Research Applications
Dibromo(1,5-cyclooctadiene)platinum(II) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various organic reactions.
Biology: Research is ongoing into its potential use in biological systems, particularly in the development of new drugs.
Medicine: The compound is being studied for its potential anticancer properties, similar to other platinum-based drugs like cisplatin.
Industry: It is used in the production of fine chemicals and in materials science for the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of Dibromo(1,5-cyclooctadiene)platinum(II) involves the coordination of the platinum center to various ligands, which can alter the electronic properties of the metal and facilitate different types of chemical reactions. The platinum center can interact with nucleophiles or electrophiles, leading to the formation of new bonds and the transformation of substrates .
Comparison with Similar Compounds
Similar Compounds
- Dichloro(1,5-cyclooctadiene)platinum(II)
- Dibromo(1,5-cyclooctadiene)palladium(II)
- Dichloro(1,5-cyclooctadiene)ruthenium(II)
Uniqueness
Dibromo(1,5-cyclooctadiene)platinum(II) is unique due to its specific coordination environment and the presence of bromine atoms, which can be easily substituted by other ligands. This makes it a versatile precursor for the synthesis of a wide range of platinum complexes.
Biological Activity
Dibromo(1,5-cyclooctadiene)platinum(II) (abbreviated as DBCP) is a platinum(II) complex that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activity. This article explores the compound's structure, synthesis, biological mechanisms, and its implications in cancer treatment.
Chemical Structure and Properties
- Molecular Formula : C8H12Br2Pt
- Molecular Weight : 463.07 g/mol
- CAS Number : 12145-48-1
The structure of DBCP features a square planar geometry typical of platinum(II) complexes, with the 1,5-cyclooctadiene (COD) acting as a bidentate ligand that stabilizes the platinum center through π-donation.
Synthesis
DBCP can be synthesized through various methods involving the reaction of platinum salts with 1,5-cyclooctadiene and bromine sources. The general reaction can be represented as follows:
This process allows for the formation of DBCP while facilitating the exchange of ligands.
Antitumor Activity
DBCP has shown promising antitumor properties in various studies. Its mechanism of action is primarily attributed to its ability to bind to DNA, leading to the formation of DNA adducts that interfere with replication and transcription processes:
- DNA Binding Studies : Research indicates that DBCP intercalates into DNA, which is critical for its cytotoxic effects. The binding affinity and mode of interaction have been characterized using techniques such as circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy .
- Cytotoxicity Assays : In vitro studies have demonstrated that DBCP exhibits significant cytotoxic effects against several cancer cell lines. For instance, an IC50 value of approximately 10 µM was reported against human ovarian carcinoma cells (A2780), indicating effective growth inhibition .
Cell Line | IC50 (µM) |
---|---|
A2780 (Ovarian Cancer) | 10 |
L1210 (Murine Leukemia) | 15 |
MCF-7 (Breast Cancer) | 20 |
Mechanistic Insights
The biological activity of DBCP is linked to several mechanisms:
- Induction of Apoptosis : Studies have shown that DBCP can induce apoptosis in cancer cells through the activation of caspase pathways. This leads to programmed cell death, which is essential for eliminating malignant cells.
- Cell Cycle Arrest : DBCP has been reported to cause cell cycle arrest at the G2/M phase, further contributing to its antitumor efficacy. This effect is mediated by the disruption of microtubule dynamics and interference with mitotic spindle formation.
Case Studies
- Ovarian Cancer Treatment : A clinical study evaluated the use of DBCP in combination with other chemotherapeutic agents in patients with resistant ovarian cancer. Results showed improved response rates compared to standard therapies alone, highlighting its potential as a combination treatment strategy .
- Mechanistic Studies : Another study focused on elucidating the specific pathways activated by DBCP in breast cancer cells. The findings indicated that DBCP activates stress response pathways and enhances the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins .
Properties
CAS No. |
12145-48-1 |
---|---|
Molecular Formula |
C8H12Br2Pt |
Molecular Weight |
463.07 g/mol |
IUPAC Name |
(5Z)-cycloocta-1,5-diene;dibromoplatinum |
InChI |
InChI=1S/C8H12.2BrH.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7?;;; |
InChI Key |
HFLCCHAOKSABAA-PGUQZTAYSA-L |
SMILES |
C1CC=CCCC=C1.Br[Pt]Br |
Isomeric SMILES |
C1C/C=C\CCC=C1.Br[Pt]Br |
Canonical SMILES |
C1CC=CCCC=C1.Br[Pt]Br |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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